2-(2-(1,3-Dioxoisoindolin-2-yl)ethoxy)acetic acid
Overview
Description
“2-(2-(1,3-Dioxoisoindolin-2-yl)ethoxy)acetic acid” is a chemical compound with the CAS Number: 69676-65-9 . It has a molecular weight of 249.22 . The IUPAC name for this compound is [2- (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethoxy]acetic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H11NO5/c14-10(15)7-18-6-5-13-11(16)8-3-1-2-4-9(8)12(13)17/h1-4H,5-7H2,(H,14,15) . This indicates the molecular structure of the compound. A single crystal of a similar dielectric material was analyzed by Single crystal X-ray diffraction .Physical and Chemical Properties Analysis
The compound has a molecular weight of 249.22 . It is stored at a temperature of 28 C .Scientific Research Applications
Crystal Structure and Adduct Formation
The crystal structure of 2-(1,3-dioxoisoindolin-2-yl)acetic acid, when forming an adduct with caffeine, is characterized by the components being linked by an O—H⋯N hydrogen bond without proton transfer. This study highlights the structural properties of the compound in complex formations, suggesting potential applications in crystal engineering and material sciences (Bhatti et al., 2011).
Synthesis and Conjugation to Liposomes
In the realm of drug delivery systems, 2-(1,3-dioxoisoindolin-2-yl)acetic acid derivatives have been synthesized for conjugation to liposomes. These derivatives introduce hydrophilic polyoxyethylene chains to improve the accessibility and reduce the immunogenicity of liposomal constructs used in vaccination formulations. The synthesis showcases the adaptability of 2-(1,3-dioxoisoindolin-2-yl)acetic acid derivatives for biomedical applications, particularly in enhancing the efficacy of synthetic peptide vaccines (Frisch, Boeckler, & Schuber, 1996).
Antimicrobial Activity
The antimicrobial potential of derivatives of 2-(1,3-dioxoisoindolin-2-yl)acetic acid has been demonstrated through the synthesis and evaluation of compounds showing promising results against various microbial strains. This research opens avenues for the development of new antimicrobial agents based on the structural framework of 2-(1,3-dioxoisoindolin-2-yl)acetic acid, highlighting its importance in pharmaceutical chemistry (Bedair et al., 2006).
Corrosion Inhibition
The compound has also been studied for its corrosion inhibition properties. New derivatives synthesized have shown to significantly protect carbon steel against corrosion in acidic environments, indicating the potential of 2-(1,3-dioxoisoindolin-2-yl)acetic acid derivatives in industrial applications where corrosion resistance is crucial (Shamaya, Al-jeilawi, & Khudhair, 2021).
Properties
IUPAC Name |
2-[2-(1,3-dioxoisoindol-2-yl)ethoxy]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO5/c14-10(15)7-18-6-5-13-11(16)8-3-1-2-4-9(8)12(13)17/h1-4H,5-7H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHZYUQLIZKTSJE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCOCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30373092 | |
Record name | [2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)ethoxy]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30373092 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69676-65-9 | |
Record name | [2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)ethoxy]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30373092 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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